2-(Bromomethyl)adamantane
Overview
Description
2-(Bromomethyl)adamantane is a derivative of adamantane, a type of diamondoid. Diamondoids are intriguing carbon-based nanomaterials with interesting chemical, mechanical, and opto-electronic properties . They have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials .
Synthesis Analysis
The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . For instance, 1,3-dehydroadamantane (1,3-DHA), a compound readily obtainable from 1,3-disubstituted haloadamantanes .Molecular Structure Analysis
The molecular formula of this compound is C11H17Br . The structure of adamantane derivatives can be investigated using quantum-chemical calculations .Chemical Reactions Analysis
Adamantane derivatives undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups . After excitation with near-infrared–ultraviolet photons, the adamantane cation undergoes an ultrafast internal conversion to the ground (doublet) state, which can be followed by a fast fragmentation, predominantly H loss .Physical and Chemical Properties Analysis
The average mass of this compound is 229.157 Da . It has a density of 1.5±0.1 g/cm3, a boiling point of 320.1±15.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.5 mmHg at 25°C .Scientific Research Applications
1. Chemical Reactions and Structural Transformations
2-(Bromomethyl)adamantane and similar dihaloadamantanes have been studied for their unique chemical reactions and potential transformations. Research by Mlinarić-Majerski et al. (2004) explored the ring-closing reactions of dihaloadamantanes, including 2-bromo-1-(bromomethyl)adamantane, highlighting their reactivity and potential in producing novel chemical structures (Mlinarić-Majerski et al., 2004).
2. Role in Medicinal Chemistry
The adamantane structure, including derivatives like this compound, plays a significant role in medicinal chemistry. Lamoureux and Artavia (2010) reviewed the impact of adamantane derivatives in drug design, emphasizing their contributions to pharmacophore development and drug properties (Lamoureux & Artavia, 2010).
3. Adamantane Derivatives in Clinical Practice
Spilovska et al. (2016) provided a comprehensive overview of adamantane derivatives in clinical practice, discussing their wide range of applications from antiviral to antidiabetic treatments. This research underscores the importance of adamantane structures, like this compound, in pharmaceutical development (Spilovska et al., 2016).
4. Polymorphism and Physical Properties
Research on the polymorphism of adamantane derivatives, including this compound, has been conducted to understand their physical properties and applications. Négrier et al. (2014) studied the polymorphism of 2-X-adamantane derivatives through X-ray powder diffraction and calorimetry, providing insights into their structural behaviors and potential applications (Négrier et al., 2014).
5. Applications in Drug Delivery Systems
The adamantane moiety, as seen in 2-(Bromomomethyl)adamantane, is widely applied in the design and synthesis of new drug delivery systems. Štimac et al. (2017) focused on liposomes, cyclodextrins, and dendrimers based on or incorporating adamantane derivatives, demonstrating their potential in targeted drug delivery and surface recognition (Štimac et al., 2017).
6. Synthesis and Characterization of Derivatives
The synthesis and characterization of adamantane derivatives, including this compound, are crucial for understanding their properties and applications. Wei et al. (2019) synthesized and characterized a new adamantane-based compound, providing a significant contribution to the existing materials based on adamantane structures (Wei et al., 2019).
7. Potential in Surface Chemistry
Adamantane derivatives, such as this compound, have been studied for their potential applications in surface chemistry. Rosenberg et al. (1994) explored the use of adamantane in surface photochemical reactions, highlighting its utility in inducing chemical changes on surfaces (Rosenberg et al., 1994).
Mechanism of Action
Target of Action
Adamantane derivatives are known for their high reactivity, which allows them to be utilized as starting materials for the synthesis of various functional adamantane derivatives .
Mode of Action
It’s known that adamantane derivatives interact with their targets through chemical and catalytic transformations .
Biochemical Pathways
The high reactivity of adamantane derivatives offers extensive opportunities for their utilization in various chemical transformations .
Result of Action
Adamantane derivatives are known for their potential in the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Action Environment
The synthesis and transformations of adamantane derivatives are known to be influenced by various factors, including temperature and medium .
Safety and Hazards
Future Directions
Among the most important and promising lines of research in adamantane chemistry are those involving double-bonded adamantane derivatives. Their high reactivity offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Biochemical Analysis
Biochemical Properties
It is known that adamantane derivatives have high reactivity, offering extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives
Cellular Effects
Adamantane derivatives have been shown to manifest efficacy against a range of viruses
Molecular Mechanism
It is known that adamantane derivatives can undergo various chemical transformations
Temporal Effects in Laboratory Settings
It is known that adamantane undergoes a low-temperature solid-solid transition
Properties
IUPAC Name |
2-(bromomethyl)adamantane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17Br/c12-6-11-9-2-7-1-8(4-9)5-10(11)3-7/h7-11H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPQAXRZNMVVHPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701270653 | |
Record name | 2-(Bromomethyl)tricyclo[3.3.1.13,7]decane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701270653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42067-69-6 | |
Record name | 2-(Bromomethyl)tricyclo[3.3.1.13,7]decane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42067-69-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Bromomethyl)tricyclo[3.3.1.13,7]decane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701270653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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